7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O4/c1-31-17-4-2-3-16(12-17)28-22(29)18-10-7-14(11-19(18)25-23(28)30)21-26-20(27-32-21)13-5-8-15(24)9-6-13/h2-12H,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLDBSICDBKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The tetrahydroquinazoline-2,4-dione scaffold is typically synthesized via cyclocondensation reactions. A modified protocol from Patel et al. (2022) involves:
- Step 1 : Reacting anthranilic acid with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form 2-carboxymethyl anthranilate.
- Step 2 : Hydrazinolysis with hydrazine hydrate at reflux to yield 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide).
- Step 3 : Cyclization using triphosgene or phosgene in dichloromethane with triethylamine to form the tetrahydroquinazoline-2,4-dione core.
Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF → Dichloromethane | 72–85 |
| Temperature | 25°C → Reflux | – |
| Cyclizing Agent | Triphosgene | 65 |
Oxadiazole Ring Construction
Acylhydrazide-Isothiocyanate Coupling
The 1,2,4-oxadiazol-5-yl group is introduced via aerobic oxidation of acylhydrazides, as demonstrated by Lee et al. (2022):
- Reactants : 4-Fluorophenyl acylhydrazide + 5-chloro-1,2,4-oxadiazole-3-carbonyl chloride.
- Conditions : DMAP (10 mol%), O₂ atmosphere, acetonitrile, 80°C.
- Mechanism : DMAP-mediated annulation generates the oxadiazole ring via acyldiazene intermediates.
Optimization Insights :
- Catalyst : DMAP increases yield by 30% compared to non-catalytic methods.
- Solvent : Acetonitrile outperforms THF or DMF due to better oxygen solubility.
Final Assembly
Convergent Approach
A three-step convergent synthesis is reported in patent WO2001053273A1:
- Tetrahydroquinazoline Core : Synthesized as in Section 1.
- Oxadiazole Intermediate : Prepared via’s method.
- Coupling : React core (1 eq) with oxadiazole intermediate (1.2 eq) using HATU/DIPEA in DMF at 0°C → RT.
Reaction Profile :
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
- Purity : >98% (HPLC).
- Overall Yield : 42% (from anthranilic acid).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advancements (CN103214415A) highlight:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 24 |
| PMI (Process Mass Intensity) | 32 | 11 |
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Compound A: 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (RN: 892774-12-8)
- Key Differences : Replaces the tetrahydroquinazoline-dione core with a 1H-1,2,3-triazol-5-amine group. The trifluoromethylphenyl substituent enhances lipophilicity (logP ≈ 3.8 vs. ~2.5 for the target compound).
- Activity : Demonstrates moderate inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 µM) but lacks the conformational restraint of the tetrahydroquinazoline system .
Tetrahydroquinazoline Derivatives
Compound B: 4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one
- Key Differences : Substitutes the oxadiazole ring with a triazolone system. Dual methoxy groups increase polarity (calculated solubility = 12 mg/mL vs. 3 mg/mL for the target compound).
- Activity : Exhibits analgesic and antihypertensive effects in rodent models (ED₅₀ = 15 mg/kg) but shows reduced metabolic stability due to esterase-sensitive side chains .
Fluorophenyl-Substituted Heterocycles
Compound C: (R,S)-2-{[4-(4-Methoxyphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]} Derivatives
- Key Differences : Lacks the fused tetrahydroquinazoline system but includes a 4-methoxyphenyl group.
- Activity : Broad-spectrum antifungal activity against Candida albicans (MIC = 4 µg/mL), attributed to the methoxyphenyl group’s membrane permeability enhancement .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 445.4 | 402.3 | 379.4 | 365.4 |
| logP (Predicted) | 2.5 | 3.8 | 1.9 | 2.7 |
| Aqueous Solubility (mg/mL) | 3.0 | 1.2 | 12.0 | 5.6 |
| Metabolic Stability (t₁/₂) | >60 min (CYP3A4) | 22 min | 8 min | 45 min |
| Bioactivity | Undisclosed | Kinase Inhibitor | Analgesic | Antifungal |
Data compiled from crystallographic studies, QSAR models, and enzymatic assays .
Biological Activity
The compound 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential biological activities. Its structure incorporates a tetrahydroquinazoline core and oxadiazole moiety, which have been associated with various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.4 g/mol. The IUPAC name is 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide. The structure features multiple functional groups that contribute to its biological activity.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole and fluorophenyl groups are believed to enhance binding affinity through hydrogen bonding and hydrophobic interactions. The mechanism may involve modulation of enzyme activity or inhibition of growth factors involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study reported that oxadiazole derivatives exhibited IC50 values ranging from 0.67 µM to 0.87 µM against various cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .
- Another investigation found that compounds similar to the target compound inhibited key enzymes involved in cancer cell proliferation .
Table 1: Summary of Anticancer Activity
Enzyme Inhibition
The compound has also shown potential in inhibiting specific enzymes associated with cancer progression:
- Inhibition of EGFR and Src kinases was reported with IC50 values of 0.24 µM and 0.96 µM respectively for related compounds .
- The oxadiazole derivatives were effective in blocking telomerase and topoisomerase activities, which are crucial for cancer cell survival and proliferation .
Case Studies
One notable case study examined a series of oxadiazole derivatives for their anticancer properties:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, hydrazine derivatives (e.g., 4-methoxyphenylhydrazine) react with heterocyclic precursors (e.g., thiadiazoles or oxadiazoles) under acidic or thermal conditions. Evidence suggests that substituents on the phenyl rings significantly influence reaction pathways and yields. For instance, using 4-methoxyphenylhydrazine hydrochloride with acetyl-thiadiazole precursors can yield indole-fused thiadiazoles, but unexpected byproducts (e.g., pyrazole derivatives) may form depending on substituents . Optimization strategies include:
- Temperature control (e.g., reflux in ethanol or acetic acid).
- Catalyst screening (e.g., HCl for protonation).
- Purification via column chromatography or recrystallization.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
-
NMR (1H/13C): To confirm substituent positions and stereochemistry. For example, methoxy (-OCH₃) and fluorophenyl groups produce distinct splitting patterns .
-
X-ray crystallography : Resolves molecular geometry and intermolecular interactions. Triazole and oxadiazole derivatives often exhibit planar heterocyclic cores with dihedral angles influenced by substituents .
-
Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
-
IR spectroscopy : Identifies functional groups (e.g., C=O stretches near 1700 cm⁻¹).
Technique Key Data Points Example from Evidence X-ray Bond lengths, torsion angles C-O bond: 1.36 Å 1H NMR δ 3.8 ppm (methoxy), δ 7.2–8.1 ppm (aryl)
Q. How is the compound initially screened for biological activity, and what assays are prioritized?
- Answer : Preliminary screening focuses on in vitro assays:
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentration (MIC) against bacterial/fungal strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorogenic assays targeting kinases or proteases, leveraging the compound’s heterocyclic core for binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer : SAR strategies include:
- Substituent variation : Replace the 4-fluorophenyl or 3-methoxyphenyl groups with electron-withdrawing/donating groups (e.g., nitro, chloro) to modulate electronic effects and lipophilicity .
- Heterocycle substitution : Replace the oxadiazole with triazole or thiadiazole cores to alter binding affinity .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock) to identify critical interactions with target proteins (e.g., kinase ATP-binding sites) .
Q. What computational approaches are employed to predict pharmacokinetic properties and mechanism of action?
- Answer :
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular dynamics (MD) simulations : Study stability in biological membranes or protein binding pockets over time .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and CYP450 interactions. The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Impurity profiling : Use HPLC-MS to identify byproducts from synthesis that may interfere with assays .
- Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity at high doses.
Q. What experimental designs are recommended for in vivo efficacy and toxicity studies?
- Answer :
- Animal models : Use murine models for pharmacokinetics (e.g., IV/PO administration to assess bioavailability).
- Toxicology : Acute toxicity testing (LD₅₀) and histopathological analysis of liver/kidney tissues.
- Formulation : Solubility enhancement via co-solvents (e.g., PEG 400) or nanoencapsulation .
Methodological Challenges and Solutions
Q. How can stereochemical uncertainties in the tetrahydroquinazoline core be resolved?
- Answer :
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB.
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configuration .
Q. What strategies mitigate low yields in the final cyclization step?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
